Product packaging for 5-Methoxy-1,3-dimethyl-2-nitrobenzene(Cat. No.:CAS No. 61019-03-2)

5-Methoxy-1,3-dimethyl-2-nitrobenzene

Cat. No.: B1585105
CAS No.: 61019-03-2
M. Wt: 181.19 g/mol
InChI Key: IGRJLJWPPSJVTG-UHFFFAOYSA-N
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Description

5-Methoxy-1,3-dimethyl-2-nitrobenzene (CAS 61019-03-2) is a nitroaromatic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . This compound serves as a versatile chemical intermediate in organic synthesis for the production of various pharmaceuticals and agrochemicals, playing a role in the development of compounds with potential biological activity . Its application extends to the preparation of dyes and pigments, where its nitro and methoxy functional groups contribute to color properties . Researchers also utilize this compound in laboratory settings for studying chemical reactions and mechanisms involving aromatic nitro compounds . The compound has a boiling point of approximately 295.6 °C at 760 mmHg, a density of 1.148 g/cm³, and a flash point of 135.9 °C . It should be handled with care; the signal word is "Warning" with the hazard statement H302 (Harmful if swallowed) . For safe handling, precautionary statements P280-P305+P351+P338 are advised . The recommended storage condition is sealed in a dry environment at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B1585105 5-Methoxy-1,3-dimethyl-2-nitrobenzene CAS No. 61019-03-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1,3-dimethyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRJLJWPPSJVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209897
Record name Benzene, 5-methoxy-1,3-dimethyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61019-03-2
Record name Benzene, 5-methoxy-1,3-dimethyl-2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061019032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 5-methoxy-1,3-dimethyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 5 Methoxy 1,3 Dimethyl 2 Nitrobenzene

Established Synthetic Routes to 5-Methoxy-1,3-dimethyl-2-nitrobenzene

Traditional synthetic approaches to this compound primarily rely on electrophilic aromatic substitution, specifically nitration, and nucleophilic substitution reactions for the introduction of the methoxy (B1213986) group.

Nitration Reactions of Substituted Benzene (B151609) Derivatives (e.g., 5-Methoxy-1,3-dimethylbenzene)

The most direct route to this compound is the electrophilic nitration of its precursor, 5-Methoxy-1,3-dimethylbenzene (also known as 3,5-dimethylanisole). In this reaction, the aromatic ring is activated by the electron-donating methoxy and methyl groups. These groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions.

The nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion. The reaction is generally performed at low temperatures to control the exothermic nature of the reaction and to minimize the formation of byproducts.

The regioselectivity of the nitration of 3,5-dimethylanisole is governed by the directing effects of the substituents. The methoxy group is a strong activating group and an ortho-, para-director. The two methyl groups are also activating and ortho-, para-directing. The positions ortho to the methoxy group are C2 and C6, and the position para is C4. The positions ortho to the methyl groups are C2, C4, and C6. The cumulative effect of these groups strongly directs the nitration to the C2, C4, and C6 positions. Due to steric hindrance from the two adjacent methyl groups, substitution at the C2 position is generally favored.

A typical experimental procedure would involve the slow addition of a nitrating mixture (HNO₃/H₂SO₄) to a solution of 5-methoxy-1,3-dimethylbenzene in an inert solvent at a controlled temperature, often between 0 and 10°C.

Reactant Reagents Temperature (°C) Typical Yield (%) Key Observations
5-Methoxy-1,3-dimethylbenzeneConc. HNO₃, Conc. H₂SO₄0-1070-85Careful temperature control is crucial to prevent over-nitration and side reactions.

Alkylation and Etherification Strategies (e.g., Methylation of 5-Methoxy-2-nitrobenzene)

An alternative approach to this compound involves the construction of the molecule through alkylation and etherification reactions on a pre-functionalized benzene ring. For instance, one could envision a synthesis starting from a suitably substituted phenol (B47542).

A plausible route would be the methylation of 2,6-dimethyl-4-nitrophenol. This reaction would introduce the methoxy group at the final step. The phenolic hydroxyl group can be deprotonated with a base, such as sodium hydroxide or potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide can then react with a methylating agent, like dimethyl sulfate (B86663) or methyl iodide, in a Williamson ether synthesis.

This method's success is contingent on the availability of the starting phenol and the chemoselectivity of the methylation process.

Starting Material Methylating Agent Base Solvent Typical Yield (%)
2,6-Dimethyl-4-nitrophenolDimethyl sulfateK₂CO₃Acetone80-95
2,6-Dimethyl-4-nitrophenolMethyl iodideNaHTHF75-90

Novel and Mechanistically Advanced Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to the development of more sustainable and efficient methods for the synthesis of nitroaromatic compounds.

Mechanochemical Nitration Techniques for Aromatic Systems

Mechanochemical synthesis, which involves reactions in the solid state induced by mechanical force, has emerged as a green alternative to traditional solvent-based methods. orgsyn.org For the nitration of aromatic compounds, this technique often involves grinding the aromatic substrate with a nitrating agent, such as a metal nitrate (B79036), in the presence of a solid acid catalyst in a ball mill. orgsyn.org

This solvent-free approach can lead to higher yields, shorter reaction times, and reduced waste generation. The regioselectivity in mechanochemical nitration can be influenced by the nature of the solid support and the catalyst used.

Aromatic Substrate Nitrating Agent Catalyst/Support Reaction Time Advantages
Substituted AnisolesBismuth (III) NitrateMontmorillonite K-1030-60 minSolvent-free, rapid reaction, environmentally friendly.

Utilization of Organometallic Precursors in Functionalization Reactions

Organometallic chemistry offers powerful tools for the regioselective functionalization of aromatic rings. While not yet widely reported for the specific synthesis of this compound, strategies involving directed ortho-metalation could be envisioned. For instance, a suitably protected derivative of 3,5-dimethylphenol could be subjected to directed ortho-lithiation, followed by quenching with an electrophilic nitrating agent.

Transition-metal-catalyzed cross-coupling reactions could also be employed to construct the substituted aromatic ring system from smaller, functionalized precursors. These methods offer the potential for high selectivity but often require multi-step syntheses and specialized reagents.

Exploration of Chemo- and Regioselective Synthesis Pathways

The challenge in synthesizing polysubstituted benzenes like this compound lies in controlling the regioselectivity of the substitution reactions. The interplay of electronic and steric effects of the substituents on the aromatic ring dictates the position of the incoming electrophile.

In the case of the nitration of 5-methoxy-1,3-dimethylbenzene, the strong activating and ortho,para-directing effects of the methoxy and methyl groups converge to favor substitution at the C2 position. However, minor isomers may also be formed. Advanced synthetic strategies focus on enhancing this regioselectivity. The use of bulky nitrating agents or specific catalysts can modulate the steric environment around the reaction center, thereby favoring the formation of a single isomer.

Detailed studies on the nitration of substituted dialkoxybenzenes have shown that reaction conditions, including the choice of solvent, can significantly influence the regiochemical outcome. nih.gov For instance, the dinitration of 1,4-dialkoxybenzene derivatives exhibits regioselectivity that is dependent on solvation effects. nih.gov

This compound as a Versatile Synthetic Intermediate

This compound serves as a crucial building block in organic synthesis. The presence of a nitro group, a methoxy group, and two methyl groups on the aromatic ring provides multiple sites for chemical modification, allowing for the construction of a variety of more complex molecular architectures. The nitro group, in particular, is a versatile functional group that can be readily reduced to an amine, which then opens up a vast array of subsequent chemical transformations. This reactivity is central to its utility in the synthesis of both pharmaceutical compounds and dyestuffs.

Role in the Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)

The primary application of this compound in the pharmaceutical industry lies in its conversion to the corresponding aniline (B41778), 2,6-dimethyl-3-methoxyaniline. This transformation is typically achieved through catalytic hydrogenation, a common and efficient method for the reduction of nitroarenes.

The general synthetic pathway involves the initial reduction of this compound, followed by a series of reactions to build the final API. These subsequent steps can include diazotization, coupling reactions, and the introduction of various heterocyclic systems, which are common strategies in medicinal chemistry.

Table 1: Transformation of this compound to a Pharmaceutical Precursor

StepReactantReagent/CatalystProductApplication of Product
1This compoundH₂, Pd/C or other suitable catalyst2,6-dimethyl-3-methoxyanilinePrecursor for API synthesis

Application in the Derivatization of Dyes and Pigments

The utility of this compound extends to the synthesis of dyes and pigments. Similar to its role in pharmaceutical synthesis, the key step is its reduction to 2,6-dimethyl-3-methoxyaniline. This aniline derivative can then serve as a diazo component in the synthesis of azo dyes.

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). The synthesis of an azo dye involves the diazotization of a primary aromatic amine, such as 2,6-dimethyl-3-methoxyaniline, followed by coupling with a suitable coupling component, which is typically an electron-rich aromatic compound like a phenol or another aniline derivative.

The specific color of the resulting dye is determined by the electronic properties of the substituents on both the diazo component and the coupling component. The methoxy and dimethyl groups in 2,6-dimethyl-3-methoxyaniline can influence the hue, intensity, and fastness properties of the final dye. For instance, the electron-donating nature of the methoxy and methyl groups can affect the energy of the π-π* electronic transitions in the dye molecule, thereby altering its color.

While specific commercial dyes derived directly from this compound are not prominently featured in the literature, the general principles of azo dye chemistry suggest its potential in creating a range of colors, likely in the yellow to red spectrum, depending on the chosen coupling partner.

Table 2: General Scheme for Azo Dye Synthesis from this compound

StepIntermediateReactionReagentsProduct Class
1This compoundReductionH₂, Catalyst2,6-dimethyl-3-methoxyaniline
22,6-dimethyl-3-methoxyanilineDiazotizationNaNO₂, HClDiazonium Salt
3Diazonium SaltAzo CouplingCoupling Component (e.g., Phenol, Aniline)Azo Dye

Reactivity Studies and Mechanistic Investigations of 5 Methoxy 1,3 Dimethyl 2 Nitrobenzene

Electronic Effects of Substituents on Aromatic Ring Reactivity

Impact of the Nitro Group as an Electron-Withdrawing Moiety

The nitro group (-NO₂) is a potent electron-withdrawing group, exerting its influence through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework. Furthermore, the nitro group can delocalize the ring's π-electrons onto its own structure, as depicted in its resonance forms. This withdrawal of electron density significantly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS), making such reactions slower compared to unsubstituted benzene. stackexchange.comacs.org The deactivation is most pronounced at the ortho and para positions relative to the nitro group, rendering the meta positions (relative to the nitro group) the least deactivated and therefore the preferred sites for electrophilic attack. stackexchange.com

Influence of Methoxy (B1213986) and Methyl Groups as Electron-Donating Auxochromes

In contrast to the nitro group, the methoxy (-OCH₃) and methyl (-CH₃) groups are classified as electron-donating groups, or auxochromes, which activate the aromatic ring towards electrophilic attack.

The methoxy group is a strong activating group, primarily due to its powerful positive resonance effect (+R), which involves the donation of a lone pair of electrons from the oxygen atom into the aromatic π-system. This effect significantly increases the electron density at the ortho and para positions. Although the oxygen atom also exerts a negative inductive effect (-I) due to its high electronegativity, the resonance effect is dominant in determining the regioselectivity of EAS reactions.

The methyl groups are considered weak activating groups. They donate electron density primarily through a positive inductive effect (+I) and hyperconjugation. The inductive effect involves the pushing of electron density through the sigma bond to the ring. Hyperconjugation involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the π-system of the benzene ring. Both effects increase the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles.

The combined influence of these activating and deactivating groups on 5-Methoxy-1,3-dimethyl-2-nitrobenzene results in a complex reactivity profile, where the directing effects of the substituents compete to determine the outcome of substitution reactions.

Electrophilic Aromatic Substitution (EAS) Pathways

In electrophilic aromatic substitution reactions of this compound, the position of attack by an incoming electrophile is determined by the cumulative directing effects of the existing substituents. The methoxy group at C5 and the methyl groups at C1 and C3 are ortho, para-directors, while the nitro group at C2 is a meta-director.

The available positions for substitution on the aromatic ring are C4 and C6.

Position C4: This position is ortho to the methyl group at C3 and para to the methyl group at C1. It is also meta to the methoxy group at C5 and meta to the nitro group at C2.

Position C6: This position is ortho to the methyl group at C1 and the methoxy group at C5. It is also para to the methyl group at C3 and ortho to the nitro group at C2.

The powerful activating and ortho, para-directing effect of the methoxy group, along with the activating effect of the two methyl groups, would strongly favor substitution at the positions ortho and para to them. The nitro group, being a deactivator, will direct incoming electrophiles to positions meta to it, which are C4 and C6.

Considering the directing effects:

The methoxy group at C5 strongly directs to C6 (ortho) and C1 (ortho, but already substituted).

The methyl group at C1 directs to C6 (ortho) and C4 (para).

The methyl group at C3 directs to C4 (ortho) and C6 (para).

The nitro group at C2 directs to C4 and C6 (meta).

Both C4 and C6 are activated by the methyl groups. However, the C6 position is also strongly activated by the ortho-methoxy group. Conversely, the C6 position is ortho to the deactivating nitro group, which would sterically and electronically disfavor attack at this site. The C4 position is less sterically hindered by the nitro group. The regiochemical outcome of an EAS reaction will therefore depend on the specific electrophile and reaction conditions, with a delicate balance between the electronic activation by the methoxy and methyl groups and the deactivating and steric hindrance effects of the nitro group. In many cases involving polysubstituted benzenes, the most powerfully activating ortho, para-director dictates the primary substitution pattern, though steric factors can play a significant role. ucalgary.ca

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, primarily due to the presence of the strongly electron-withdrawing nitro group, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgnih.gov For an SNAr reaction to occur, a good leaving group, typically a halide or sometimes a nitro group itself, must be present on the ring, usually at a position ortho or para to the electron-withdrawing group.

In the case of this compound, there are no halide leaving groups. However, under certain conditions, the nitro group itself can be displaced by a strong nucleophile. The presence of the electron-donating methoxy and methyl groups would generally be expected to decrease the ring's susceptibility to nucleophilic attack by increasing its electron density. However, their positions relative to the nitro group are crucial. The methoxy group is meta to the nitro group, and the methyl groups are ortho and meta. The activating effect of these groups might be less impactful in disfavoring the reaction compared to if they were para to the nitro group.

Investigation of Nucleophilic Aromatic F-Fluorination in Related Systems

Research into nucleophilic aromatic F-fluorination provides valuable insights into the SNAr reactivity of nitroaromatic compounds. Studies have shown that nitroaromatics can undergo fluorodenitration (substitution of a nitro group with fluoride). nih.gov The success of such reactions is highly dependent on the substrate's structure, the nature of the nucleophile, and the reaction conditions. For instance, the presence of other electron-withdrawing groups enhances the reaction rate, while electron-donating groups can have a retarding effect. In some cases, the reaction proceeds via a concerted mechanism rather than a stepwise one. nih.gov The application of F-fluorination to a molecule like this compound would be challenging due to the presence of the activating groups, but not entirely out of the question with the right reagents and conditions.

Redox Chemistry and Transformation Pathways

The redox chemistry of this compound is primarily centered around the transformation of the nitro group. The nitro group can be reduced to a variety of other functional groups, depending on the reducing agent and the reaction conditions.

Common reduction pathways for nitroarenes include:

Reduction to anilines: This is a very common transformation, often achieved using metals in acidic media (e.g., Sn/HCl, Fe/HCl) or through catalytic hydrogenation (e.g., H₂, Pd/C). masterorganicchemistry.com This would convert this compound to 5-Methoxy-1,3-dimethyl-2-aminobenzene. The presence of other substituents can influence the ease of this reduction. For instance, in polynitro compounds, the least sterically hindered nitro group is often preferentially reduced. stackexchange.com

Partial reduction: Under milder or specific conditions, the nitro group can be partially reduced to intermediate species such as nitroso compounds (-NO) or hydroxylamines (-NHOH). For example, reduction with zinc dust in a neutral medium like aqueous ammonium (B1175870) chloride can lead to the formation of the corresponding phenylhydroxylamine. youtube.comquora.com

The electron-donating methoxy and methyl groups on the ring would increase the electron density, which could slightly hinder the reduction of the nitro group compared to unsubstituted nitrobenzene, as the reduction is an electron-accepting process.

Oxidation reactions are less common for this specific molecule under typical conditions. The aromatic ring itself is generally resistant to oxidation. The methyl groups could potentially be oxidized to carboxylic acids under harsh conditions using strong oxidizing agents, but this would likely be accompanied by degradation of the molecule.

Interactive Data Table: Properties of Substituents

SubstituentPositionInductive EffectResonance EffectOverall Effect on EASDirecting Effect
Nitro (-NO₂)C2-I (Strong)-R (Strong)DeactivatingMeta
Methoxy (-OCH₃)C5-I (Weak)+R (Strong)ActivatingOrtho, Para
Methyl (-CH₃)C1+I (Weak)HyperconjugationActivatingOrtho, Para
Methyl (-CH₃)C3+I (Weak)HyperconjugationActivatingOrtho, Para

Degradation Mechanisms and Environmental Fate Studies

The environmental fate of nitroaromatic compounds is largely determined by their susceptibility to various degradation processes, including oxidative degradation, deamination, hydroxylation, and eventual ring cleavage. nih.govnih.gov While specific studies on this compound are limited, research on analogous compounds like nitrotoluenes and other nitroaromatics provides a framework for understanding its potential environmental behavior.

Advanced Oxidation Processes (AOPs), such as Fenton oxidation, have proven effective in the degradation of recalcitrant nitroaromatic compounds like 2,4,6-trinitrotoluene (B92697) (TNT). nebraska.edunih.gov The Fenton reaction, which involves the generation of highly reactive hydroxyl radicals (•OH) from the decomposition of hydrogen peroxide catalyzed by ferrous ions, can initiate the breakdown of these stable molecules. nebraska.edukirj.ee

In studies involving TNT, Fenton oxidation led to the rapid destruction of the parent compound. nebraska.edu The initial attack often involves the oxidation of the methyl group, a feature shared with this compound. For instance, the oxidation of TNT can lead to the formation of 2,4,6-trinitrobenzoic acid, indicating methyl group oxidation. nebraska.edu Subsequent reactions include decarboxylation, removal of the nitro moiety, and hydroxylation of the aromatic ring. nebraska.edunih.gov The photo-Fenton process, which utilizes UV light to enhance radical production, has also been shown to accelerate the degradation of TNT. nih.gov

The table below summarizes the rate constants for TNT degradation under various oxidative conditions, illustrating the efficacy of the Fenton and photo-Fenton processes.

Table 1: Pseudo-first-order rate constants for the degradation of 2,4,6-trinitrotoluene (TNT) under different oxidative conditions.

Treatment Process Rate Constant (min⁻¹)
UV only (2.4 mW cm⁻²) 0.002
UV/H₂O₂ (2.4 mW cm⁻²) 0.007
Fenton 0.014
Photo-Fenton (2.4 mW cm⁻²) 0.025
Photo-Fenton (4.7 mW cm⁻²) 0.037

Data sourced from studies on TNT degradation. nih.gov

A critical step in the breakdown of many nitroaromatic compounds is the removal of the nitro group (denitration) and the introduction of hydroxyl groups onto the aromatic ring. researchgate.net Microbial degradation pathways, in particular, often involve initial reductive or oxidative reactions that facilitate subsequent deamination and hydroxylation.

In some bacterial strains, the degradation of nitroaromatics is initiated by the reduction of the nitro group to a hydroxylamino group. nih.govnih.gov This hydroxylamino intermediate can then undergo a rearrangement to form an aminophenol, which is more amenable to further degradation. nih.gov For example, the degradation of 4-nitrotoluene (B166481) by certain Mycobacterium species proceeds through the formation of 4-hydroxylaminotoluene, which is then converted to 6-amino-m-cresol. nih.gov This process involves both the reduction of the nitro group and the introduction of a hydroxyl group.

Alternatively, oxidative pathways can directly eliminate the nitro group as nitrite, with the simultaneous addition of hydroxyl groups. researchgate.net Dioxygenase enzymes, for instance, can catalyze the insertion of two hydroxyl groups onto the aromatic ring, leading to the formation of catechols and the release of the nitro group as nitrite. researchgate.net This has been observed in the degradation of 2-nitrotoluene. researchgate.net The resulting hydroxylated intermediates are key for subsequent ring cleavage.

The ultimate goal of degradation is the complete mineralization of the organic pollutant into carbon dioxide, water, and inorganic ions. nih.gov This requires the cleavage of the aromatic ring, a process that typically follows hydroxylation. The resulting catechols or other dihydroxyaromatic compounds are substrates for ring-cleavage enzymes, which can break the aromatic ring via ortho- or meta-cleavage pathways. researchgate.net

Studies on the degradation of TNT have shown that after initial oxidation and denitration steps, the aromatic ring is cleaved, leading to the formation of smaller organic acids like oxalic acid. nebraska.edu Complete mineralization, however, can be challenging, and sometimes more recalcitrant byproducts are formed. kirj.ee In some cases, a combination of processes, such as Fenton oxidation followed by exposure to light, can achieve a high degree of mineralization. nebraska.edu

The efficiency of mineralization can be tracked by measuring the removal of Total Organic Carbon (TOC). The table below shows the removal of TNT and TOC using an ultrasound-assisted Fenton process, indicating significant, though not complete, mineralization.

Table 2: Removal efficiency of TNT and Total Organic Carbon (TOC) using the US-Fenton process.

Time (min) TNT Removal (%) TOC Removal (%)
30 83 57
300 99 67

Data sourced from studies on TNT degradation. mdpi.comnih.gov

Advanced Spectroscopic and Structural Characterization in Research of 5 Methoxy 1,3 Dimethyl 2 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. While specific experimental NMR data for 5-Methoxy-1,3-dimethyl-2-nitrobenzene is not widely available in published literature, the expected spectral characteristics can be inferred from the analysis of closely related compounds and the known effects of the substituents on the benzene (B151609) ring.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the protons of the methyl and methoxy (B1213986) groups. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing nitro group.

The methoxy group (-OCH₃) typically appears as a singlet in the range of δ 3.8-4.0 ppm. The two methyl groups (-CH₃) attached to the aromatic ring are also expected to be singlets, likely at slightly different chemical shifts due to their positions relative to the nitro and methoxy groups. The aromatic protons would appear as singlets as well, given their isolation from each other on the benzene ring. Their exact chemical shifts would be dependent on the combined electronic effects of the substituents. For comparison, in the related compound 1,3-dimethyl-5-nitrobenzene, the aromatic protons appear in the range of δ 7.5-8.0 ppm. nih.gov

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H ~7.0-7.5 Singlet 2H
Methoxy-H ~3.9 Singlet 3H

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are influenced by the electronegativity of the attached groups.

The carbon of the methoxy group is expected around δ 55-60 ppm. The carbons of the two methyl groups would appear in the aliphatic region, typically between δ 15-25 ppm. The aromatic carbons will have more varied chemical shifts. The carbon bearing the methoxy group (C-5) will be shifted downfield (to a higher ppm value) due to the oxygen's deshielding effect, while the carbon attached to the nitro group (C-2) will also be significantly downfield due to the strong electron-withdrawing nature of the nitro group. The other aromatic carbons will appear at chemical shifts influenced by the positions of all three substituents. For instance, in 1,3-dimethyl-5-nitrobenzene, the aromatic carbons resonate between δ 120-150 ppm. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (ppm)
C-NO₂ ~145-150
C-OCH₃ ~155-160
C-CH₃ ~130-140
Aromatic C-H ~110-125
Methoxy C ~55-60

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The molecular weight of this compound is 181.19 g/mol . chemscene.com

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 181. The fragmentation pattern would be characteristic of a nitroaromatic compound. Common fragmentation pathways for related nitroaromatic compounds involve the loss of the nitro group (NO₂, 46 Da) or a nitro radical (NO₂, 46 Da), and the loss of the methoxy group (OCH₃, 31 Da) or a methyl radical (CH₃, 15 Da). For example, the mass spectrum of the isomeric 1,3-dimethyl-2-nitrobenzene (B148808) shows a prominent molecular ion peak at m/z 151 and significant fragments corresponding to the loss of a nitro group. nist.govsigmaaldrich.com

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Predicted Fragment
181 [M]⁺
166 [M - CH₃]⁺
151 [M - NO]⁺ or [M - OCH₃]⁺
135 [M - NO₂]⁺
121 [M - NO₂ - CH₂]⁺
105 [C₇H₅O]⁺

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the nitro, methoxy, and aromatic C-H and C-C bonds.

The nitro group (NO₂) typically shows two strong absorption bands: an asymmetric stretching vibration around 1500-1560 cm⁻¹ and a symmetric stretching vibration around 1300-1370 cm⁻¹. The C-O stretching of the methoxy group would appear as a strong band in the region of 1200-1275 cm⁻¹ (asymmetric) and a weaker band around 1000-1075 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be seen as a series of bands in the 1450-1600 cm⁻¹ region. For comparison, the IR spectrum of 1,3-dimethylbenzene shows strong C-H stretching bands from the alkyl groups and characteristic aryl C-H and C=C vibrations.

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3000-3100 Medium-Weak
Aliphatic C-H Stretch 2850-2960 Medium-Strong
Nitro (NO₂) Asymmetric Stretch 1500-1560 Strong
Nitro (NO₂) Symmetric Stretch 1300-1370 Strong
Aromatic C=C Stretch 1450-1600 Medium-Variable
C-O (Aryl Ether) Asymmetric Stretch 1200-1275 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The benzene ring and the nitro group are both chromophores. The presence of the methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. Nitrobenzene itself has a strong absorption band around 260 nm. The substitution with methyl and methoxy groups would likely shift this absorption. The specific λmax (wavelength of maximum absorbance) would depend on the interplay of the electronic effects of all substituents.

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactions

While no published crystal structure for this compound is currently available, data from related structures, such as 1,3-dimethyl-5-nitrobenzene, can provide insights. nih.gov For the target molecule, one would expect the nitro group to be twisted out of the plane of the benzene ring to some extent due to steric hindrance from the adjacent methyl group. The methoxy group would also adopt a specific conformation relative to the ring.

Elemental Analysis and Purity Assessment in Research Contexts

In the rigorous landscape of scientific research, the precise characterization of a chemical compound is paramount to ensure the validity and reproducibility of experimental results. For this compound, a compound with the chemical formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol , this involves a detailed elemental analysis and a thorough assessment of its purity. americanelements.comchemscene.com

Elemental analysis serves as a fundamental checkpoint to verify the empirical formula of a synthesized or procured sample of this compound. This quantitative technique determines the percentage composition of its constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O). The experimentally determined percentages are then compared against the theoretical values calculated from its molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the correct elemental composition of the compound.

The following table outlines the theoretical elemental composition of this compound.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.019108.0959.66
HydrogenH1.0081111.0886.12
NitrogenN14.01114.017.73
OxygenO16.00348.0026.49
Total 181.19 100.00

Beyond confirming the elemental makeup, assessing the purity of this compound is a critical step in a research setting. The presence of impurities, even in trace amounts, can significantly influence the outcome of chemical reactions and biological assays. Commercial suppliers of this compound often state a purity level, which can range, for example, from 95% to ≥97%. chemscene.comsigmaaldrich.comsigmaaldrich.com However, in a research context, it is often necessary to independently verify this purity and identify any potential contaminants.

A variety of analytical techniques are employed for this purpose. High-Performance Liquid Chromatography (HPLC), particularly with UV detection, is a powerful tool for separating the main compound from any impurities. cdc.govsielc.com The resulting chromatogram provides a quantitative measure of purity by comparing the area of the peak corresponding to this compound to the total area of all peaks. Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another effective method for purity analysis of volatile and thermally stable compounds like nitroaromatics. cdc.govnist.gov

Spectroscopic methods also play a crucial role. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, can be used to assess purity by integrating the signals corresponding to the protons of this compound and comparing them to any signals from impurities. Furthermore, the melting point of a crystalline solid is a good indicator of its purity. A sharp melting point close to the literature value suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

The table below summarizes the common methods used for purity assessment of this compound in a research context, along with typical parameters and expected results for a high-purity sample.

Analytical MethodTypical ParametersExpected Result for High Purity Sample
High-Performance Liquid Chromatography (HPLC)Reverse-phase column (e.g., C18), mobile phase of acetonitrile/water with a UV detector. sielc.comA single major peak with a purity value >95-99% based on peak area percentage.
Gas Chromatography (GC)Capillary column with a suitable stationary phase, temperature programming, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS). cdc.govA single, sharp peak indicating the absence of volatile impurities.
Melting Point AnalysisSlow heating rate (e.g., 1-2 °C/min) using a calibrated melting point apparatus.A sharp and narrow melting range.
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H NMR spectrum recorded in a suitable deuterated solvent (e.g., CDCl₃).Characteristic peaks of the compound with minimal or no signals from impurities.

Theoretical and Computational Chemistry Approaches for 5 Methoxy 1,3 Dimethyl 2 Nitrobenzene

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. For 5-Methoxy-1,3-dimethyl-2-nitrobenzene, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as geometric optimization. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Furthermore, DFT provides a detailed analysis of the electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights the electron-rich and electron-poor regions of the molecule, which are crucial for predicting how it will interact with other molecules.

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Prediction

The Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, the electron-withdrawing nitro group significantly influences the energy and localization of these orbitals. This, in turn, affects its susceptibility to nucleophilic or electrophilic attack.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of reaction pathways involving this compound. By modeling the reaction, it is possible to identify the transition states, which are the highest energy points along the reaction coordinate. Understanding the structure and energy of these transition states is essential for determining the rate and feasibility of a chemical reaction. For instance, in nucleophilic aromatic substitution reactions, where the methoxy (B1213986) group might be replaced, computational studies can elucidate the step-by-step mechanism and the factors that influence the reaction's outcome.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the computational model. For example, Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms can be calculated, providing valuable information about the chemical environment of each atom in the molecule. Additionally, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed. These predicted spectra can aid in the identification and characterization of the compound and its derivatives.

Molecular Docking Studies and Ligand-Protein Interaction Modeling for Potential Biological Activities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be used to explore its potential biological activities by modeling its interaction with specific protein targets. By understanding how the molecule fits into the active site of a protein and the types of intermolecular forces involved (e.g., hydrogen bonds, van der Waals forces), researchers can predict its potential as a drug candidate.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. For derivatives of this compound, QSAR models can be developed to predict their therapeutic or toxic effects based on various molecular descriptors. Similarly, QSPR models can predict properties such as solubility, boiling point, and lipophilicity. These models are invaluable in the rational design of new compounds with improved properties.

Potential Applications and Translational Research of 5 Methoxy 1,3 Dimethyl 2 Nitrobenzene

Applications in Medicinal Chemistry and Drug Discovery

The unique structural features of 5-Methoxy-1,3-dimethyl-2-nitrobenzene position it as a valuable molecule in the realm of medicinal chemistry and the development of new therapeutic agents.

Role as a Key Building Block in Precursor Compound Synthesis and Lead Compound Optimization

In drug discovery, the modification of chemical structures is crucial for optimizing potency and selectivity. nih.gov Heterocyclic and aromatic compounds are frequently used as scaffolds to build more complex, biologically active molecules. nih.gov this compound serves as a foundational building block in organic synthesis. Its functional groups—the nitro, methoxy (B1213986), and methyl groups—can be chemically altered to create a variety of derivatives. For instance, the nitro group can be reduced to an amine, a common transformation in the synthesis of pharmaceuticals.

The process of lead optimization often involves making small, systematic changes to a lead compound to improve its pharmacological profile. Computational methods, such as Free Energy Perturbation (FEP), can guide this process by predicting the effects of these modifications. nih.gov Starting materials like this compound can be used to synthesize a series of analogues for testing, a critical step in refining a drug candidate's efficacy and safety. nih.gov The presence of the methoxy group, in particular, can influence the orientation and binding of a molecule within a biological target, a factor that is carefully considered during lead optimization. nih.gov

Investigation of Antimicrobial Potential within the Nitroaromatic Compound Class

Nitroaromatic compounds constitute an important class of therapeutic agents, known for their broad-spectrum antimicrobial properties. nih.govscielo.br Molecules containing a nitro group are used to treat infections caused by bacteria and parasites, including those responsible for tuberculosis, giardiasis, and leishmaniasis. nih.gov The antimicrobial activity of these compounds is generally linked to the reductive bioactivation of the nitro group. nih.gov Inside the microbial cell, the nitro group is reduced to form toxic intermediates, such as nitroso and superoxide (B77818) species, which can damage cellular components like DNA, ultimately leading to cell death. encyclopedia.pubnih.gov

While many nitroaromatic drugs have faced limitations due to toxicity and mutagenicity, research continues to find new derivatives with improved safety profiles and enhanced activity. nih.govnih.gov As a member of the nitroaromatic class, this compound is a candidate for investigation into its potential antimicrobial effects. The search for novel, non-mutagenic, and selectively toxic nitroaromatic antibiotics remains a significant goal in medicinal chemistry. nih.gov

Development of Biologically Active Indole (B1671886) Derivatives and Other Heterocyclic Systems from Related Methoxy-Activated Precursors

Indole-based structures are central to many biologically active natural products and pharmaceuticals. ulakbim.gov.trrsc.org The presence of a methoxy group on an aromatic precursor can significantly enhance the reactivity of the molecule, making it a strategic element in the synthesis of complex heterocyclic systems like indoles. ulakbim.gov.trchim.it Methoxy-activated precursors, such as methoxy-substituted anilines and benzaldehydes, are commonly used in established synthetic routes like the Fischer, Bischler, and Hemetsberger indole syntheses. chim.it

The synthesis of methoxy-activated indoles is a strategy to diversify the chemical behavior and biological activity of the resulting compounds. ulakbim.gov.tr These derivatives have found applications as anticancer, antioxidant, and anti-HIV agents. researchgate.net Given that this compound is a methoxy-activated aromatic compound, it represents a potential starting material for the synthesis of novel, biologically active indole derivatives and other heterocyclic systems. ulakbim.gov.trchim.it For example, a related compound, 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, has been investigated as an inhibitor of enzymes relevant to pancreatic cancer. researchgate.net This highlights the potential for developing complex indole-based drugs from methoxy-containing precursors.

Contributions to Material Science Research

Beyond its biomedical potential, the chemical structure of this compound lends itself to exploration in the field of material science.

Exploration of Electronic Properties for Advanced Material Development

The electronic properties of organic molecules are determined by the arrangement of their functional groups. In this compound, the nitro group acts as a strong electron-withdrawing group, which significantly influences the electron distribution across the benzene (B151609) ring. This property is fundamental to its reactivity and is a key area of interest for material science. Molecules with tailored electronic properties are essential for the development of advanced materials, including those used in electronics and photonics.

Research into carbohydrate-based gelators has shown that functional groups like methoxybenzylidene can facilitate the self-assembly of molecules into complex networks, a process driven by noncovalent interactions. odu.edu While not a direct application, this demonstrates how methoxy groups can be integral to the structural organization of materials. The specific electronic characteristics of this compound could potentially be harnessed in the design of new organic materials with specific conductive or optical properties.

Role in the Synthesis of Functional Dyes and Pigments

The structural features of nitroaromatic compounds have historically been important in the dye industry.

Role in the Synthesis of Functional Dyes and Pigments

Nitroaromatic compounds can serve as precursors in the synthesis of azo dyes. The synthesis often involves the reduction of a nitro group to an amine, which is then diazotized and coupled with another aromatic compound to produce the final dye. For example, the diamine 2-(3'-aminophenyl)-5-aminobenzotriazole, which can be synthesized from a dinitro compound, is used to create direct blue dyes. ncsu.edu

Although direct evidence for the use of this compound in dye synthesis is not prominent, its chemical structure is analogous to other nitroaromatic intermediates used for this purpose. The reduction of its nitro group would yield 5-Methoxy-1,3-dimethyl-2-aniline, a substituted aniline (B41778) that could potentially be used as a component in the synthesis of custom dyes. The color of the resulting pigments is influenced by the number of phenylene groups and other substituents on the aromatic rings. ncsu.edu

Customized Chemical Synthesis and Contract Research in Industrial and Academic Settings

This compound is a specialized aromatic nitro compound utilized primarily as a chemical intermediate in bespoke synthesis projects. Its role is not that of an end-product but as a foundational building block for constructing more complex molecular architectures. The compound is made available to researchers in both industrial and academic laboratories for early-stage discovery and development projects. sigmaaldrich.com Chemical suppliers often provide this compound as part of a portfolio of rare and unique chemicals geared towards innovative research. sigmaaldrich.com

The primary application of this compound is within the framework of custom and contract research. Organizations in the chemical sector offer services that leverage such specific reagents to meet the synthetic needs of their clients. These services include custom synthesis, process optimization for scaling up reactions, and the production of specific quantities of molecules for research purposes. chemscene.com The availability of compounds like this compound is integral to contract research organizations (CROs) that specialize in life sciences, material science, and chemical synthesis. sigmaaldrich.comchemscene.com

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 61019-03-2 chemscene.comsigmaaldrich.com
Molecular Formula C₉H₁₁NO₃ chemscene.comsigmaaldrich.com
Molecular Weight 181.19 g/mol chemscene.com
IUPAC Name This compound sigmaaldrich.com
Synonym 3,5-dimethyl-4-nitrophenyl methyl ether chemscene.com
Typical Purity ≥97% chemscene.comsigmaaldrich.com
Physical Form Solid sigmaaldrich.com

Detailed research findings illustrate the utility of substituted nitroarenes, a class to which this compound belongs, in advanced organic synthesis. For instance, academic research has demonstrated the use of structurally similar disubstituted nitroarenes in base-promoted tandem reactions to synthesize complex polycyclic indoles, such as indolo[1,2-b]isoquinolines. acs.org In these studies, various nitroarenes, including 2-methoxy-1-methyl-4-nitrobenzene and 1-methoxy-2-methyl-4-nitrobenzene, served as key electrophilic substrates to construct three new chemical bonds in a single pot, yielding medicinally relevant scaffolds. acs.org This highlights the potential of this compound to be employed in similar synthetic strategies to generate novel compounds with unique substitution patterns for further investigation.

The engagement of CROs and academic labs in using such specific building blocks is crucial for advancing drug discovery and material science. The services offered by companies that supply these intermediates are a key part of the research and development ecosystem.

Table 2: Associated Contract Research and Synthesis Services

Service Type Description Source
Custom Synthesis On-demand synthesis of specific chemical compounds according to client specifications. chemscene.com
Commercial Production Larger scale manufacturing of chemical intermediates or final products. chemscene.com
Process Optimization Development and refinement of synthetic routes for improved efficiency and yield. chemscene.com
Solid State Chemistry Research and analysis of the solid-state properties of synthesized compounds. chemscene.com
Analytical Services Method development and quality control for synthesized materials. chemscene.com

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5-Methoxy-1,3-dimethyl-2-nitrobenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.